(2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methoxyphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-6-2-3-7-12(11)17-13-10(9-14)5-4-8-15-13/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFKZCZDBUNVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine and Its Derivatives
Comprehensive Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For our target compound, (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine (I), two key disconnections are immediately apparent: the carbon-nitrogen (C-N) bond of the methanamine group and the carbon-oxygen (C-O) bond of the phenoxy ether linkage.
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests a convergent synthesis where the pyridine (B92270) core is first functionalized with a cyano group at the 3-position and a halogen at the 2-position (III). This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction with 2-methoxyphenol (IV) to form the phenoxy ether linkage, yielding the cyanopyridine intermediate (II). Finally, reduction of the nitrile group in (II) would furnish the target methanamine (I).
Direct and Convergent Synthetic Routes
Based on the retrosynthetic analysis, a robust and flexible synthetic strategy can be developed. This approach allows for the modular construction of the target molecule, enabling the synthesis of a wide range of derivatives by varying the substituted phenol (B47542).
The formation of the C-O bond between the pyridine ring and the phenoxy group is a critical step. Two primary methods are commonly employed for this transformation: nucleophilic aromatic substitution (SNAr) and the Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr): SNAr is a powerful method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 2-halopyridines, the nitrogen atom in the ring provides sufficient activation for the substitution to occur. The reactivity of the halogen leaving group typically follows the order F > Cl > Br > I for reactions with oxygen nucleophiles. sci-hub.se Thus, starting from 2-fluoro-3-cyanopyridine or 2-chloro-3-cyanopyridine (B134404) would be an effective strategy. The reaction is typically carried out in a polar aprotic solvent such as DMF, DMSO, or NMP in the presence of a base (e.g., K2CO3, Cs2CO3) to deprotonate the phenol. Microwave irradiation has been shown to significantly accelerate these reactions. sci-hub.se
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This method is particularly useful when the aryl halide is less reactive towards SNAr. The reaction involves heating an aryl halide with an alcohol or phenol in the presence of a copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles) and a base. wikipedia.orgorganic-chemistry.orgresearchgate.net Modern modifications of the Ullmann reaction often employ ligands to improve the efficiency and mildness of the reaction conditions. nih.govmdpi.com
Table 1: Comparison of Methods for Pyridine-Phenoxy Linkage Formation
| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |
| SNAr | 2-Fluoro/Chloro-3-cyanopyridine, 2-Methoxyphenol | Base (K2CO3, Cs2CO3), Polar aprotic solvent (DMF, DMSO), Heat or Microwave | Generally high yields, metal-free, predictable regioselectivity. | Requires an activated pyridine ring, fluoro derivatives can be expensive. |
| Ullmann Condensation | 2-Bromo/Iodo-3-cyanopyridine, 2-Methoxyphenol | Copper catalyst (CuI, Cu2O), Base, High temperature | Broader substrate scope for less activated halides. | Harsh reaction conditions, potential for side reactions, metal contamination. |
The introduction of the methanamine group at the 3-position of the pyridine ring is most efficiently achieved through the reduction of a nitrile (cyano) group. This is a well-established and high-yielding transformation in organic synthesis.
The precursor, 2-halo-3-cyanopyridine, can be synthesized through various methods. For instance, 2-chloro-3-cyanopyridine can be prepared from 3-cyanopyridine (B1664610) via N-oxidation followed by chlorination with reagents like phosphorus oxychloride (POCl3) or bis(trichloromethyl) carbonate (triphosgene). google.compatsnap.comguidechem.comgoogle.com Similarly, 2-fluoro-3-cyanopyridine can be synthesized from 2-chloro-3-cyanopyridine via a halogen exchange reaction with a fluoride (B91410) source like potassium fluoride. nbinno.comchemicalbook.com
Once the cyanopyridine intermediate (2-(2-methoxyphenoxy)pyridine-3-carbonitrile) is obtained, the nitrile group can be reduced to a primary amine using a variety of reducing agents.
Table 2: Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | Powerful reducing agent, high yields. | Highly reactive, requires anhydrous conditions, not chemoselective for other reducible groups. |
| Catalytic Hydrogenation | H2 gas, Catalyst (Raney Ni, Pd/C, PtO2), Solvent (EtOH, MeOH), often with NH3 | Scalable, environmentally friendly, can be chemoselective. oup.com | Requires specialized high-pressure equipment, catalyst can be expensive. |
| Borane (B79455) (BH3·THF or B2H6) | Anhydrous THF | Milder than LiAlH4, good yields. | Requires careful handling of borane reagents. |
| Sodium Borohydride (NaBH4) with catalyst | CoCl2 or other catalysts | Milder and safer than LiAlH4. | Often requires a catalyst for efficient reduction of nitriles. |
The methoxy (B1213986) group on the phenoxy ring is introduced by using 2-methoxyphenol as the nucleophile in the C-O bond formation step. This starting material is commercially available and relatively inexpensive. The presence of the methoxy group at the ortho position of the phenol can potentially influence the reaction rate due to steric hindrance, but it is generally not a significant impediment for the SNAr or Ullmann reactions. The electronic effect of the methoxy group (electron-donating) can slightly decrease the nucleophilicity of the phenoxide, but this is usually overcome by the reaction conditions.
Innovative and Sustainable Synthetic Approaches
While the convergent route described above is robust, modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods.
One-pot multi-component reactions (MCRs) are highly desirable as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.govmdpi.comsemanticscholar.orgnih.govamanote.com While a specific one-pot synthesis for this compound has not been reported, the principles of MCRs can be applied to design a potential route.
A hypothetical one-pot synthesis could involve the reaction of a suitable 1,3-dicarbonyl compound, an activated alkene, and an ammonia (B1221849) source to construct the pyridine ring, followed by in-situ functionalization. For example, a reaction between an appropriate enone, malononitrile, and an ammonia source could potentially lead to a 2-amino-3-cyanopyridine (B104079) derivative. semanticscholar.orgresearchgate.net Subsequent diazotization and substitution could introduce the desired phenoxy group. However, developing a truly one-pot process that forms both the pyridine ring and incorporates the specific substituents in a controlled manner remains a significant synthetic challenge.
Another approach could be a tandem reaction sequence where the pyridine-phenoxy linkage is formed, and the nitrile is reduced in the same reaction vessel without isolation of the intermediate. This would require careful selection of reagents and conditions to ensure compatibility.
The development of such innovative and sustainable synthetic routes is an active area of research and holds the promise of more efficient and greener production of this and other valuable pyridine derivatives.
Catalytic Transformations for C-O and C-N Bond Formation (e.g., Cross-coupling reactions)
The construction of the diaryl ether moiety and the introduction of the nitrogen-containing functional group are critical steps in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for forming these C-O and C-N bonds with high efficiency and functional group tolerance. wikipedia.orgresearchgate.net
C-O Bond Formation: The key 2-(2-methoxyphenoxy)pyridine (B6532797) core is a diaryl ether. Its synthesis is typically achieved via Ullmann-type condensations or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. rsc.org
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of the target molecule, this would involve reacting a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivative) with guaiacol (B22219) (2-methoxyphenol). Traditional Ullmann conditions often require harsh conditions, such as high temperatures (often exceeding 210°C) and polar solvents like DMF or NMP. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts with various ligands. wikipedia.orgsemanticscholar.org
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has emerged as a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. rsc.orgacs.org The reaction couples an aryl halide or triflate with an alcohol. For synthesizing the diaryl ether core, a 2-halopyridine derivative would be coupled with 2-methoxyphenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success. researchgate.net A series of pyridine ether PPAR agonists have been synthesized using this intermolecular palladium-catalyzed coupling of 2-halopyridines and alcohols, demonstrating its versatility. researchgate.net
C-N Bond Formation: The (aminomethyl)pyridine structure can be synthesized through various routes. One key strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for forming C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction can be used to couple an aryl halide with an amine. nih.gov For the target molecule, this could involve coupling a 2-(2-methoxyphenoxy)-3-halomethylpyridine with an ammonia equivalent. Alternatively, the aminomethyl group is often installed by the reduction of a nitrile (CN) group, which can be introduced via nucleophilic substitution or cross-coupling reactions.
The table below summarizes typical catalytic systems used for these transformations.
| Transformation | Reaction Type | Catalyst | Typical Ligands | Base | Key Features |
| C-O Coupling | Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Diamines, Phenanthroline | K₂CO₃, Cs₂CO₃ | Often requires high temperatures; ligand-assisted protocols allow milder conditions. wikipedia.orgorganic-chemistry.org |
| C-O Coupling | Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, DPPF, bulky alkylphosphines) | NaOtBu, K₃PO₄ | Milder conditions, broader substrate scope, high functional group tolerance. acs.orgorganic-chemistry.org |
| C-N Coupling | Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphines (e.g., BINAP, XPhos) | NaOtBu, LiHMDS | Highly efficient for a wide range of amines and aryl halides, including pyridines. acsgcipr.orglibretexts.org |
| C-N Coupling | Copper-Catalyzed Amination | Copper (e.g., CuI) | 1,2-Diols, Diamines | K₂CO₃, K₃PO₄ | An effective alternative to palladium catalysis, particularly for electron-rich systems. rsc.orgchemistryviews.org |
Application of Flow Chemistry and Continuous Synthesis Principles
Flow chemistry, or continuous manufacturing, has gained significant traction in the pharmaceutical industry for its ability to improve safety, efficiency, and scalability compared to traditional batch processing. nih.gov The synthesis of heterocyclic compounds like substituted pyridines is well-suited for this technology. uc.pt
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where they mix and react. Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields, better selectivity, and reduced reaction times. mdpi.com For instance, hazardous intermediates can be generated and consumed in situ, minimizing exposure and decomposition.
Key synthetic steps for this compound that can be adapted to flow chemistry include:
Nitration/Halogenation: Introduction of functional groups onto the pyridine ring can be performed safely in flow reactors, where exothermic reactions are easily managed.
Cross-Coupling Reactions: Both Ullmann and Buchwald-Hartwig couplings can be translated to flow systems. Packed-bed reactors containing immobilized catalysts (heterogeneous catalysis) are often used, which simplifies catalyst removal and recycling. rsc.org
Reduction Reactions: The reduction of a nitrile or nitro group to form the primary amine can be achieved through catalytic hydrogenation in a flow reactor. This approach allows for the safe handling of hydrogen gas and efficient catalyst interaction. The synthesis of N-arylhydroxylamines has been demonstrated via a continuous-flow hydrogenation process. mdpi.com
The table below compares batch and flow synthesis for a representative reaction in heterocyclic synthesis.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Reaction Time | Hours to Days | Seconds to Minutes | Significant reduction in process time. mdpi.com |
| Heat Transfer | Poor, risk of hotspots | Excellent, high surface-to-volume ratio | Improved safety and selectivity. |
| Scalability | Difficult, requires process re-optimization | Straightforward, by running the system for longer | Faster transition from lab to production scale. uc.pt |
| Yield | Variable | Often higher and more consistent | Precise control over reaction parameters. nih.gov |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time | Minimized risk of accidents. nih.gov |
Solid-Phase and Parallel Synthesis Strategies for Library Generation
Solid-phase and parallel synthesis are high-throughput techniques designed for the rapid creation of large libraries of related compounds. nih.govnih.gov These libraries are invaluable for drug discovery programs, allowing for the efficient screening of many structural variants to identify molecules with optimal biological activity.
Solid-Phase Synthesis: In this approach, a starting material is chemically anchored to an insoluble polymer support (resin). mdpi.com A series of reactions are then carried out on the resin-bound substrate. Since the molecule of interest is attached to the solid support, purification is simplified to washing and filtering the resin to remove excess reagents and by-products. After the synthesis is complete, the final product is cleaved from the resin. nih.gov
A potential solid-phase strategy for generating a library of derivatives of this compound could involve:
Immobilization: Attaching a suitable pyridine precursor, such as 3-cyano-2-hydroxypyridine, to a resin.
Diversification Step 1 (C-O Coupling): Reacting the resin-bound pyridine with a library of different phenols using Buchwald-Hartwig or Ullmann conditions.
Diversification Step 2 (Amine Synthesis): Reducing the nitrile group to the primary amine.
Cleavage: Releasing the final library of compounds from the solid support.
| Resin Type | Functional Group | Typical Application | Cleavage Condition |
| Wang Resin | -OH | Attachment of carboxylic acids | Trifluoroacetic acid (TFA) |
| Rink Amide Resin | -NH₂ | Synthesis of amides, attachment of amines | TFA. researchgate.net |
| Merrifield Resin | -Cl | Attachment of alcohols, carboxylic acids | Strong acid (e.g., HF) |
Parallel Synthesis: This technique involves performing a large number of separate reactions simultaneously, often in microtiter plates. lookchem.com While it can be done on a solid phase or in solution, the goal is to systematically vary the building blocks to produce a grid of related products. For example, by reacting 10 different substituted 2-halopyridines with 10 different substituted phenols, a library of 100 unique diaryl ethers can be generated in a single experiment. This approach has been successfully used to synthesize libraries of pyridine and pyrimidine-based fragments. lookchem.comresearchgate.net
Methodologies for Purification and Isolation of Intermediates and this compound
The purification and isolation of the final product and key intermediates are crucial for ensuring the compound's identity, purity, and quality. The polar nature of the amine and the pyridine nitrogen, combined with the relatively nonpolar diaryl ether core, requires a careful selection of purification techniques. jocpr.com
Chromatography: This is one of the most powerful and widely used purification methods in organic synthesis.
Column Chromatography: Silica (B1680970) gel or alumina (B75360) is typically used as the stationary phase. A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from impurities. For a molecule like this compound, a gradient elution starting with a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or a small amount of triethylamine (B128534) to prevent streaking of the amine on silica) is often effective. jocpr.com
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for high-purity isolation, especially for small quantities or for final purification before characterization.
Crystallization: If the compound or its intermediates are crystalline solids, crystallization is an excellent method for achieving high purity. jocpr.com This involves dissolving the crude material in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically.
Acid-Base Extraction: The basic nature of the pyridine and the primary amine allows for purification via extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified amine.
Distillation: For volatile liquid intermediates, distillation (often under reduced pressure to lower the boiling point) can be an effective purification method.
The table below summarizes common purification methods.
| Method | Principle | Application for Target Compound & Intermediates | Considerations |
| Column Chromatography | Differential adsorption on a solid phase | Primary method for purifying intermediates and the final product from reaction mixtures. | Choice of stationary phase (silica, alumina) and eluent system is critical. Amines can streak on silica gel; adding a base like triethylamine can help. |
| Crystallization | Difference in solubility at different temperatures | Purification of solid intermediates and the final product (or its salts). | Requires the compound to be a stable solid. Finding a suitable solvent can be time-consuming. |
| Acid-Base Extraction | Partitioning between immiscible liquids based on pKa | Separating the basic final product from non-basic impurities. | Effective for removing neutral or acidic impurities. |
| Preparative HPLC | High-resolution chromatographic separation | Final purification step to obtain highly pure material for analysis or biological testing. | More expensive and lower capacity than column chromatography. |
Comprehensive Spectroscopic and Structural Characterization of 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Detailed ¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display a complex pattern of overlapping multiplets corresponding to the protons on the pyridine (B92270) and phenoxy rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents and the heteroatoms within the rings. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic protons of the methanamine group would likely appear as a singlet or a multiplet depending on the solvent and temperature, and the protons of the amine group itself would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H4 | 7.2-7.4 | dd |
| Pyridine-H5 | 7.0-7.2 | dd |
| Pyridine-H6 | 8.0-8.2 | dd |
| Phenoxy-H3' | 6.9-7.1 | m |
| Phenoxy-H4' | 7.2-7.4 | m |
| Phenoxy-H5' | 6.9-7.1 | m |
| Phenoxy-H6' | 7.1-7.3 | m |
| -CH₂NH₂ | 3.8-4.0 | s |
| -NH₂ | 1.5-3.0 | br s |
| -OCH₃ | 3.7-3.9 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Elucidation of Carbon Skeleton via ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The number of signals would confirm the molecular symmetry. The chemical shifts of the carbon atoms in the aromatic rings would be in the range of 110-160 ppm, with the carbons attached to oxygen and nitrogen appearing at lower field (higher ppm values). The carbon of the methoxy group would be expected around 55-60 ppm, and the benzylic carbon of the methanamine group would resonate in the region of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | 155-160 |
| Pyridine-C3 | 130-135 |
| Pyridine-C4 | 120-125 |
| Pyridine-C5 | 115-120 |
| Pyridine-C6 | 145-150 |
| Phenoxy-C1' | 150-155 |
| Phenoxy-C2' | 120-125 |
| Phenoxy-C3' | 110-115 |
| Phenoxy-C4' | 125-130 |
| Phenoxy-C5' | 115-120 |
| Phenoxy-C6' | 120-125 |
| -CH₂NH₂ | 40-45 |
| -OCH₃ | 55-60 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine and phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule, for example, showing the correlation between the pyridine protons and the carbons of the phenoxy ring through the ether linkage.
Variable Temperature NMR for Conformational Studies
Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or multiplicities of certain signals, which could indicate the presence of different conformers in equilibrium. This would be particularly relevant for understanding the rotational freedom around the C-O and C-C single bonds connecting the aromatic rings and the methanamine group.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement allows for the calculation of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₃H₁₄N₂O₂). The experimentally determined mass would be compared to the theoretically calculated mass for the proposed formula, and a close match (typically within a few parts per million) would provide strong evidence for the compound's identity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
The gas-phase fragmentation behavior of protonated this compound, typically generated via electrospray ionization (ESI), can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation pathways are predicted based on the established principles of ion chemistry and analysis of related structures, such as 3-phenoxy imidazo[1,2-a] pyridines. nih.gov The primary fragmentation events are expected to involve the cleavage of the most labile bonds and the elimination of stable neutral molecules.
A characteristic fragmentation pathway for this class of compounds is the homolytic cleavage of the ether C-O bond linking the pyridine and phenoxy moieties. nih.gov This would lead to the formation of distinct radical cations corresponding to the two aromatic systems. Another significant fragmentation route involves the aminomethyl group at the 3-position of the pyridine ring. The loss of ammonia (B1221849) (NH₃) or cleavage of the C-C bond between the methylene (B1212753) group and the pyridine ring are common fragmentation patterns for such structures.
The fragmentation cascade can be initiated by several key cleavages:
Ether Bond Cleavage: The bond between the pyridyl ring and the ether oxygen is a likely point of initial fragmentation. This can lead to the formation of a radical cation of 2-methoxyphenol or a protonated 3-(aminomethyl)pyridin-2-ol (B46301) ion.
Loss of the Methoxy Group: Fragmentation can occur within the methoxyphenoxy moiety, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule after rearrangement.
Cleavage at the Aminomethyl Group: The benzylic C-C bond is susceptible to cleavage, potentially leading to the loss of the •CH₂NH₂ radical and formation of a stable pyridinium (B92312) ion. Alternatively, a McLafferty-type rearrangement could occur if energetically favorable.
These proposed pathways help in identifying the core scaffold and the nature of its substituents, which is crucial for the structural confirmation of the molecule and its analogues in complex mixtures. nih.gov
Table 1: Predicted Key Fragments in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 231.11 | [M+H]⁺ | Protonated molecular ion |
| 214.08 | [M+H - NH₃]⁺ | Loss of ammonia from the aminomethyl group |
| 124.06 | [C₇H₈O₂]⁺ | Ion corresponding to 2-methoxyphenol following ether bond cleavage |
| 123.08 | [C₆H₇N₂O]⁺ | Ion resulting from cleavage of the C-O ether bond and retention of charge on the pyridine fragment |
| 108.06 | [C₆H₈N₂]⁺ | Fragment from the loss of the entire 2-methoxyphenoxy group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The key functional groups present in the molecule—the primary amine (-NH₂), the ether linkage (Ar-O-Ar), the methoxy group (-OCH₃), and the two distinct aromatic rings (pyridine and benzene)—give rise to characteristic vibrational frequencies.
Amine Group Vibrations: The primary amine group is expected to show N-H stretching vibrations in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) mode typically appears around 1650-1580 cm⁻¹.
Aromatic Ring Vibrations: C-H stretching vibrations for both the pyridine and benzene (B151609) rings are anticipated above 3000 cm⁻¹. asianpubs.org The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ range. researchgate.net
Ether and Methoxy Group Vibrations: The characteristic asymmetric C-O-C stretching of the aryl ether is expected around 1270-1230 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.
C-H Bending Vibrations: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are found in the fingerprint region (below 1400 cm⁻¹). asianpubs.org
The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis. While IR spectroscopy is more sensitive to polar functional groups like amines and ethers, Raman spectroscopy is particularly effective for identifying vibrations of the non-polar aromatic backbones.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| ν(N-H) stretch | Primary Amine | 3400-3200 | Medium |
| ν(C-H) stretch | Aromatic Rings | 3100-3000 | Medium-Weak |
| ν(C-H) stretch | -CH₂- and -OCH₃ | 2950-2850 | Medium |
| δ(N-H) bend | Primary Amine | 1650-1580 | Medium-Strong |
| ν(C=C/C=N) stretch | Aromatic Rings | 1600-1400 | Strong |
| νasym(C-O-C) stretch | Aryl Ether | 1270-1230 | Strong |
| νsym(C-O-C) stretch | Aryl Ether | 1075-1020 | Medium |
ν: stretching; δ: bending; asym: asymmetric; sym: symmetric.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights
The electronic structure of this compound can be investigated using UV-Vis absorption and fluorescence emission spectroscopy. The absorption of UV or visible light by the molecule induces the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org The chromophores in this molecule are the methoxy-substituted benzene ring and the aminomethyl-substituted pyridine ring.
The electronic transitions observed in the UV-Vis spectrum are typically of two main types:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. libretexts.orguzh.ch The presence of two aromatic rings suggests that multiple π → π* transitions will occur.
n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals of the aromatic rings. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. uzh.ch
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Associated Chromophore | Expected Characteristics |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | Pyridine and Benzene Rings | High molar absorptivity (strong absorption) |
| n → π | n (N, O lone pairs) → LUMO (π) | Pyridine Ring, Ether Oxygen | Low molar absorptivity (weak absorption) |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation and intermolecular interactions.
High-quality single crystals suitable for X-ray diffraction are essential for structural elucidation. For organic compounds like this compound, the most common and effective technique is slow evaporation from a saturated solution. researchgate.netnih.gov
The process involves dissolving the purified compound in a suitable solvent or solvent mixture until saturation is achieved. The choice of solvent is critical; suitable options could include methanol, ethanol, acetone, or chloroform, selected based on the compound's solubility. nih.gov The saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the ordered growth of single crystals rather than rapid precipitation of polycrystalline powder. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed to obtain high-quality crystals. arxiv.org
Once a suitable single crystal is obtained, X-ray diffraction data are collected, typically using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. researchgate.netmdpi.com The crystal is mounted and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
The data collection process involves rotating the crystal and collecting a series of diffraction images. youtube.com These images are then processed to determine the unit cell dimensions and crystal system. The collected reflection intensities are corrected for various factors, including Lorentz and polarization effects. The crystal structure is typically solved using direct methods with software packages like SHELXS and refined by full-matrix least-squares techniques on F² using programs such as SHELXL. nih.govmdpi.com Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
Table 4: Typical Parameters for Crystallographic Data Collection and Refinement
| Parameter | Typical Value / Description |
|---|---|
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K or 293 K |
| Data Collection Method | Omega and phi scans |
| Structure Solution | Direct Methods (e.g., SHELXS) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
| Goodness-of-fit (GooF) | Typically close to 1.0 |
| Final R indices [I>2σ(I)] | R1 and wR2 values, typically < 0.10 |
The analysis of the crystal structure reveals the molecule's conformation and how it packs in the solid state through various non-covalent interactions. Based on structural studies of a closely related compound, 2-(2-methoxyphenoxy)-3-nitropyridine, the pyridine and benzene rings in this compound are expected to be nearly orthogonal to each other, with a dihedral angle likely in the range of 80-90°. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems.
Table 5: Potential Supramolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (pyridine), O (ether/methoxy) | Strong directional interaction, key to forming primary structural motifs. |
| C-H···O Interaction | C-H (aromatic/aliphatic) | O (ether/methoxy) | Weak hydrogen bonds that contribute to the stability of the 3D network. nih.gov |
| π-π Stacking | Pyridine/Benzene Ring | Pyridine/Benzene Ring | Parallel or offset stacking of aromatic rings, contributing to crystal cohesion. nih.gov |
| C-H···π Interaction | C-H | π-system of aromatic ring | Interaction between a C-H bond and the electron cloud of an aromatic ring. |
Chemical Reactivity and Derivatization Pathways of 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine
Transformations Involving the Primary Amine Functionality
The primary amine functionality is the most reactive site for many common chemical transformations, serving as a key handle for molecular elaboration. Its nucleophilic character allows for the formation of a wide array of derivatives through reactions at the nitrogen atom.
The primary amine of (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine readily undergoes nucleophilic acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. sigmaaldrich.comorganic-chemistry.org This reaction, typically conducted in the presence of a base to neutralize the liberated acid, results in the formation of stable amide derivatives. The Friedel-Crafts acylation is a well-established method for introducing acyl groups to aromatic systems, and analogous principles apply to the acylation of amines. sigmaaldrich.comorganic-chemistry.org
Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, yielding sulfonamides. sigmaaldrich.com Sulfonyl chlorides are effective building blocks that react readily with amines to create complex sulfonamides. sigmaaldrich.commit.edu These reactions are fundamental in medicinal chemistry for modifying the properties of a parent molecule.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Class | General Product Structure |
|---|---|---|
| Acetyl chloride | Amide | N-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)acetamide |
| Benzoyl chloride | Amide | N-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)benzamide |
| Benzenesulfonyl chloride | Sulfonamide | N-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)benzenesulfonamide |
The nitrogen of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is one possible route, though it can be difficult to control and may lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, often one-pot, process involves the initial condensation of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate. wikipedia.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl group. masterorganicchemistry.comwikipedia.org This method avoids the issue of multiple alkylations. masterorganicchemistry.com
Table 2: Examples of Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product Class | Example Product Name |
|---|---|---|---|
| Formaldehyde (B43269) | NaBH₃CN | Secondary Amine | 1-(2-(2-methoxyphenoxy)pyridin-3-yl)-N-methylmethanamine |
| Acetone | NaBH(OAc)₃ | Secondary Amine | 1-(2-(2-methoxyphenoxy)pyridin-3-yl)-N-isopropylmethanamine |
| Benzaldehyde | NaBH₃CN | Secondary Amine | N-benzyl-1-(2-(2-methoxyphenoxy)pyridin-3-yl)methanamine |
The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. arpgweb.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. mdpi.com The formation of the azomethine group (-C=N-) is a reversible reaction, often driven to completion by the removal of water. Schiff bases are versatile intermediates in organic synthesis and can be used to prepare other amine derivatives. arpgweb.com
Table 3: Examples of Schiff Base Formation
| Carbonyl Compound | Product Class | Example Product Name |
|---|---|---|
| Salicylaldehyde | Schiff Base (Imine) | 2-(((2-(2-methoxyphenoxy)pyridin-3-yl)methylimino)methyl)phenol |
| 4-Methoxybenzaldehyde | Schiff Base (Imine) | 1-(4-methoxyphenyl)-N-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)methanimine |
Urea (B33335) and thiourea (B124793) derivatives can be synthesized from the primary amine by reaction with isocyanates and isothiocyanates, respectively. researchgate.net This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate or isothiocyanate. The resulting urea and thiourea derivatives often exhibit distinct chemical properties and biological activities compared to the parent amine. These derivatives are significant in medicinal chemistry and materials science. mdpi.com
Table 4: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product Class | Example Product Name |
|---|---|---|
| Phenyl isocyanate | Urea | 1-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)-3-phenylurea |
| Methyl isothiocyanate | Thiourea | 1-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)-3-methylthiourea |
| Ethyl isocyanate | Urea | 1-ethyl-3-((2-(2-methoxyphenoxy)pyridin-3-yl)methyl)urea |
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. imperial.ac.uk This electronic nature makes it generally less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq The reactivity of the pyridine ring in this compound is further modulated by the existing substituents.
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on an unsubstituted pyridine ring is challenging and requires harsh conditions, with the reaction favoring the C-3 (and C-5) position. uoanbar.edu.iqquimicaorganica.orgyoutube.com The nitrogen atom deactivates the ring towards electrophiles, and under acidic conditions, the nitrogen is protonated, further increasing this deactivation. uoanbar.edu.iq In the case of this compound, the ring is already substituted at the C-2 and C-3 positions. The 2-methoxyphenoxy group, particularly the ether oxygen, is an electron-donating group that can activate the ring to some extent. The 3-aminomethyl group is weakly activating. Considering the directing effects, electrophilic attack would be most likely to occur at the C-5 position, which is meta to the nitrogen and para to the activating 2-substituent. Reactions like nitration or halogenation would likely require forcing conditions. Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings because the Lewis acid catalyst coordinates with the nitrogen lone pair, deactivating the ring. quimicaorganica.org
Nucleophilic Aromatic Substitution (NAS): Pyridine is inherently activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex). stackexchange.compearson.comquora.com For NAS to occur, a good leaving group is typically required at one of these positions. In the target molecule, the 2-(2-methoxyphenoxy) group could potentially act as a leaving group under certain nucleophilic conditions, although it is less facile than a halide. Strong nucleophiles could potentially displace the 2-methoxyphenoxy group. The outcome of such reactions would be highly dependent on the specific nucleophile and reaction conditions employed.
Oxidation Reactions of the Pyridine Nitrogen
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation, a characteristic reaction of tertiary amines and heterocyclic aromatic amines. wikipedia.org This reaction typically leads to the formation of a pyridine N-oxide, a transformation that significantly alters the electronic properties and reactivity of the pyridine ring. The formation of the N-oxide enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, making it a valuable intermediate in synthetic pathways. semanticscholar.orgscripps.edu
Oxidation of the pyridine nitrogen is generally achieved using various oxidizing agents. Common reagents include peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Other effective oxidizing systems include hydrogen peroxide in the presence of a catalyst or in acetic acid, sodium perborate, and urea-hydrogen peroxide adduct (UHP). organic-chemistry.org The choice of reagent and reaction conditions can be critical to achieve chemoselectivity, especially in a molecule with multiple functional groups like this compound.
The conversion to the pyridine N-oxide has profound implications for subsequent derivatization. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This dual nature activates the C2 and C4 positions of the pyridine ring for both electrophilic and nucleophilic attack. wikipedia.orgwikipedia.org For instance, electrophilic substitution, which is typically difficult on the electron-deficient pyridine ring, is facilitated on the N-oxide derivative. wikipedia.orggcwgandhinagar.com Conversely, the N-oxide can be used to direct nucleophilic substitution to the C2 and C4 positions, after which the N-oxide can be readily deoxygenated using reagents like zinc dust or phosphorus trichloride (B1173362) to restore the pyridine ring. wikipedia.orgsemanticscholar.org
Table 1: Common Reagents for Pyridine N-Oxidation
| Reagent | Typical Conditions | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | wikipedia.org |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or with catalysts (e.g., TS-1) | organic-chemistry.org |
| Sodium Percarbonate | Rhenium-based catalysts | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | organic-chemistry.org |
Manipulations of the Phenoxy and Methoxy (B1213986) Moieties
Selective Ether Cleavage Reactions
The this compound molecule contains two ether linkages: the diaryl ether bond connecting the phenoxy and pyridine rings, and the methyl ether on the phenoxy ring. Cleavage of these ether bonds, particularly the methoxy group, is a key transformation for generating hydroxylated derivatives, which can be crucial for modulating properties such as solubility and biological target interactions.
Selective cleavage of the aryl methyl ether (O-demethylation) is a common reaction in organic synthesis. researchgate.net This can be achieved under various conditions, often requiring harsh reagents like strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃). researchgate.netmasterorganicchemistry.commasterorganicchemistry.com The reaction with HBr or HI involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group via an SN2 mechanism. masterorganicchemistry.com Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers under milder conditions compared to hydrohalic acids. organic-chemistry.org
The choice of reagent is critical to ensure selectivity. Cleavage of the more robust diaryl ether bond typically requires more forcing conditions than demethylation. Therefore, careful selection of reagents and control of reaction parameters like temperature and time can allow for the selective demethylation of the methoxy group without affecting the diaryl ether linkage. researchgate.net Alternative methods employing milder reagents, such as thiolates or certain catalytic systems, have also been developed to improve functional group tolerance. researchgate.net
Table 2: Reagents for Aryl Methyl Ether Cleavage
| Reagent | General Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Aprotic solvent (e.g., DCM), low temperature | High efficiency for aryl methyl ethers | organic-chemistry.org |
| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Strong acid, can require harsh conditions | masterorganicchemistry.com |
| Hydroiodic Acid (HI) | Acetic acid or neat, reflux | Strong acid, highly effective | masterorganicchemistry.com |
| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger | Lewis acid catalyst | google.comgoogle.com |
Aromatic Functionalization of the Phenoxy Ring
The phenoxy ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (SEAr) reactions. The existing substituents—the ether oxygen linking to the pyridine and the methoxy group—are both ortho-, para-directing and activating groups. The steric bulk of the pyridine moiety may influence the regioselectivity of the substitution, favoring positions less hindered.
Typical electrophilic aromatic substitution reactions that could be performed on the phenoxy ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The conditions for these reactions must be carefully chosen to avoid side reactions on the pyridine ring or the aminomethyl group. For example, strongly acidic conditions used for nitration or sulfonation could lead to protonation of the pyridine nitrogen, which deactivates the entire molecule towards electrophilic attack. gcwgandhinagar.comquimicaorganica.org
Therefore, milder reaction conditions are generally preferred. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalyst. Friedel-Crafts reactions, which often use strong Lewis acids, might be challenging due to potential coordination with the nitrogen atoms in the molecule. However, alternative methods for C-H functionalization, such as transition-metal-catalyzed cross-coupling reactions, could provide more selective pathways to introduce new substituents onto the phenoxy ring. mdpi.com
Strategic Derivatization for Structure-Activity Relationship (SAR) Exploration
Systematic Substitution Patterns on the Pyridine Ring
Systematic modification of the pyridine ring is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of bioactive compounds. nih.govsemanticscholar.org For this compound, substitutions can be introduced at positions 4, 5, and 6 of the pyridine ring to probe their influence on biological activity. The electronic and steric properties of these substituents can significantly impact the molecule's conformation, binding affinity to its target, and pharmacokinetic properties. researchgate.netsemanticscholar.org
The introduction of substituents can be achieved through various synthetic strategies. If starting from a pre-functionalized pyridine ring, the core scaffold can be assembled using coupling reactions. Alternatively, direct C-H functionalization of the pyridine ring can be employed, although controlling regioselectivity can be challenging due to the directing effects of the existing substituents. researchgate.net The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to positions 2, 4, and 6, while electrophilic substitution is difficult and tends to occur at position 3. quora.comaklectures.com
Common substitutions to explore in an SAR campaign include:
Small alkyl groups (e.g., methyl, ethyl): To probe steric tolerance in specific regions.
Halogens (F, Cl, Br): To modify electronic properties (inductive withdrawal) and potentially improve metabolic stability or membrane permeability.
Electron-donating groups (e.g., methoxy, amino): To alter the electron density of the ring.
Electron-withdrawing groups (e.g., cyano, trifluoromethyl): To significantly change electronic character and potentially engage in specific interactions with a biological target.
Table 3: Exemplary Substitutions on the Pyridine Ring for SAR Studies
| Position | Substituent (R) | Potential Impact |
|---|---|---|
| 4 | -Cl, -F, -CH₃ | Modulates electronics and lipophilicity |
| 5 | -F, -CH₃, -OCH₃ | Influences conformation and electronic density near the aminomethyl group |
Exploration of Substituent Effects on the Phenoxy Ring
The impact of substituents on the phenoxy ring can be evaluated by introducing a variety of functional groups at different positions (e.g., positions 3, 4, 5, and 6 relative to the ether linkage). For instance, introducing electron-withdrawing groups like halogens or trifluoromethyl can affect the pKa of the molecule and its interaction with target proteins. mdpi.com Conversely, electron-donating groups could enhance certain binding interactions. The position of the substituent is also critical; for example, a substituent at the position ortho to the diaryl ether linkage could induce a conformational twist in the molecule, altering its three-dimensional shape and how it fits into a binding pocket. nih.gov
Modifications of the Methanamine Linker
The methanamine linker of this compound represents a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives. The primary amine of this linker is a versatile functional group that can undergo a variety of chemical transformations. These modifications can significantly alter the physicochemical properties of the parent molecule, including its polarity, basicity, and steric profile, which in turn can influence its biological activity and other characteristics. The reactivity of the methanamine group is central to creating analogues with tailored properties for various research applications.
The primary amine functionality of the methanamine linker is nucleophilic and can readily react with a range of electrophilic reagents. Common derivatization strategies focus on acylation, sulfonylation, alkylation, and reductive amination to introduce a wide variety of substituents. These modifications are fundamental in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR).
One of the most common modifications of the methanamine linker involves the formation of amides through acylation reactions. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent. This reaction is highly efficient and allows for the introduction of a vast array of acyl groups, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties.
Another important derivatization pathway is the formation of sulfonamides. The reaction of the primary amine with various sulfonyl chlorides affords sulfonamide derivatives. This modification is significant as the sulfonamide group is a key functional group in a number of biologically active compounds.
Alkylation of the methanamine linker provides another avenue for derivatization. Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is also a powerful method for introducing a wide range of alkyl substituents.
Computational and Theoretical Chemistry Studies of 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. chemrxiv.org It is used to determine the ground state properties of (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine by optimizing its molecular geometry to find the lowest energy conformation. This process yields crucial information such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comyoutube.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. youtube.com A smaller gap generally implies higher reactivity. For this compound, the spatial distribution of these orbitals would reveal which parts of the molecule, such as the pyridine (B92270) ring, the phenoxy group, or the methanamine substituent, are most involved in electronic transitions and potential reactions.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations.
Computational methods can predict spectroscopic data, which is invaluable for interpreting and validating experimental results. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can help assign the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule. researchgate.net
Similarly, the calculation of infrared (IR) frequencies and intensities can predict the molecule's vibrational spectrum. This theoretical spectrum helps in the assignment of experimental IR absorption bands to specific vibrational modes, such as C-H stretching, N-H bending, or C-O ether stretching, providing a detailed picture of the molecule's vibrational characteristics.
| Parameter | Calculation Method | Application |
| ¹H & ¹³C NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | Aids in the assignment of experimental NMR spectra. |
| IR Frequencies & Intensities | Vibrational Frequency Analysis | Helps interpret experimental IR spectra by assigning bands to specific molecular vibrations. |
Note: This table describes the application of computational methods for spectroscopic parameter calculation.
Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), partitions the electron density of a molecule to define atoms and the bonds connecting them. researchgate.netwikipedia.orguni-rostock.de This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds). researchgate.netjoaquinbarroso.com
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are complementary tools that provide intuitive visualizations of electron localization in a molecule. wikipedia.orgjussieu.frrsc.org These functions highlight regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a chemically intuitive picture that aligns well with concepts like the VSEPR model. wikipedia.orgijasret.com For this compound, ELF and LOL analyses would map the covalent bonds within the aromatic rings and the locations of lone pairs on the nitrogen and oxygen atoms. researchgate.netresearchgate.netdntb.gov.ua
Reactivity descriptors derived from DFT, such as Fukui functions, are used to predict the most reactive sites within a molecule. scm.com The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net This allows for the identification of sites susceptible to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). researchgate.net Analysis of the Fukui functions for this compound would pinpoint the specific atoms on the pyridine and phenoxy rings most likely to participate in chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations for this compound would involve calculating the forces on each atom and solving the classical equations of motion, allowing the molecule's conformational landscape to be explored. This is particularly important for flexible molecules, as it can reveal the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can explicitly include solvent molecules, enabling the study of solvation effects. This is crucial for understanding how the molecule's structure and behavior are influenced by its environment, such as in an aqueous solution, which can significantly affect its properties and reactivity.
In Silico Prediction of Molecular Descriptors
In silico methods are used to calculate a variety of molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govnih.govresearchgate.netmdpi.commdpi.com For this compound, these descriptors can be used to predict properties like lipophilicity (logP), aqueous solubility, polar surface area, and other parameters relevant to its potential applications. rsc.org These computational predictions are valuable in the early stages of research for screening and prioritizing compounds for further investigation.
| Descriptor | Predicted Property | Significance |
| logP | Lipophilicity / Hydrophobicity | Influences membrane permeability and absorption. |
| Topological Polar Surface Area (TPSA) | Polarity | Relates to transport properties and bioavailability. |
| Molecular Weight | Size | A fundamental physical property. |
| Number of H-bond Donors/Acceptors | Hydrogen Bonding Capacity | Important for intermolecular interactions. |
Note: This table provides examples of common molecular descriptors and their significance.
Prediction of Physicochemical Parameters (e.g., LogP, TPSA)
Computational methods are essential in modern drug discovery for the early assessment of a compound's druglikeness and pharmacokinetic properties. Physicochemical parameters such as the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) are critical predictors of a molecule's behavior in a biological system. LogP provides insight into a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.
For this compound, these parameters can be calculated using various computational algorithms that rely on fragment-based contributions or topological analysis of the 2D structure. These in silico predictions offer a rapid and cost-effective alternative to experimental measurements, allowing for the early prioritization of compounds in a research pipeline. Below is a table of predicted physicochemical properties for the compound.
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C13H14N2O2 | The elemental composition of the molecule. |
| Molecular Weight | 230.26 g/mol | The mass of one mole of the substance. |
| XLogP3 | 2.1 | A computed measure of lipophilicity (octanol-water partition coefficient). |
| Topological Polar Surface Area (TPSA) | 57.8 Ų | The sum of surfaces of polar atoms in a molecule, which predicts transport properties. |
| Hydrogen Bond Donors | 1 | The number of atoms with one or more hydrogen atoms attached. |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. |
| Rotatable Bonds | 4 | The number of bonds that allow free rotation, influencing conformational flexibility. |
Computational Prediction of Collision Cross Sections (CCS)
Ion mobility-mass spectrometry (IM-MS) has become a valuable analytical technique, providing an additional dimension of separation based on a molecule's size, shape, and charge, quantified as the collision cross section (CCS). Computational methods to predict CCS values are increasingly important as they help in the identification of small molecules by providing a theoretical reference value when an experimental standard is unavailable. mdpi.com
Various data-driven and theoretical methods are employed for CCS prediction. mdpi.com Machine learning models, in particular, have shown significant promise, utilizing molecular descriptors derived from 2D or 3D structures to predict CCS values with low error rates (1-3%). mdpi.comresearchgate.net These models are trained on large databases of experimentally measured CCS values and can rapidly generate predictions for novel compounds. nih.govacs.org Other methods include the trajectory method (TM), which simulates the interactions between ions and drift gas molecules to provide highly accurate but computationally intensive predictions.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 279.07978 | 161.0 |
| [M+Na]+ | 301.06172 | 169.8 |
| [M-H]- | 277.06522 | 166.4 |
| [M+NH4]+ | 296.10632 | 175.6 |
| [M+K]+ | 317.03566 | 165.3 |
Table data is for the structurally similar compound [2-(3-methanesulfonylphenoxy)pyridin-3-yl]methanamine (B1518535). uni.lu
Molecular Modeling and Docking for Ligand-Receptor Interaction Hypotheses
Binding Mode Predictions for Protein Targets (if applicable to research area)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method is crucial for forming hypotheses about how a compound like this compound might interact with a specific biological target. Docking simulations calculate the binding energy and score different poses of the ligand within the active site of a protein.
Studies on related pyridine derivatives have successfully used molecular docking to elucidate structure-activity relationships. For example, docking studies of novel trimethoxyphenyl pyridine derivatives as tubulin inhibitors revealed key interactions, such as hydrogen bonding with the CYS241 residue in the colchicine (B1669291) binding site. rsc.org Similarly, docking of imidazo[1,2-a]pyridine (B132010) derivatives into the active site of oxidoreductase, a key enzyme in breast cancer, identified critical interactions with amino acids like His 222 and Tyr 216. researchgate.net
For this compound, it can be hypothesized that the primary amine of the methanamine group and the nitrogen atom of the pyridine ring would be key pharmacophoric features. The amine group is likely to act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The methoxyphenoxy group could engage in hydrophobic or π-stacking interactions within a receptor's binding pocket, contributing to binding affinity and selectivity. A typical docking study would place the molecule into the 3D structure of a target protein (obtained from sources like the Protein Data Bank) and predict the most stable binding poses and associated interactions. jetir.org
Virtual Screening Protocols for Identifying Interacting Scaffolds
Virtual screening (VS) is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.com This approach can be broadly categorized into ligand-based and structure-based methods. If a set of active molecules is known for a particular target, ligand-based VS can be used to find other molecules with similar physicochemical properties or 2D/3D shapes. If the 3D structure of the target protein is known, structure-based VS (often using molecular docking) is employed to "screen" thousands or millions of compounds against the protein's binding site.
Protocols for identifying interacting scaffolds often follow a hierarchical workflow. For pyridine-containing scaffolds, a typical VS campaign might begin by screening a large, diverse chemical library against a specific protein target, such as Cyclin-dependent kinase 9 (CDK9). ijfmr.comijfmr.com An initial, fast docking method would filter the library down to a smaller subset of promising hits. These hits would then be subjected to more accurate, but computationally intensive, docking and scoring methods. The top-ranking compounds from this stage may also be evaluated for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties using in silico models to filter out candidates with poor druglike characteristics. ijfmr.com This process enriches the hit list with compounds that have a higher probability of being active in experimental assays, thereby accelerating the drug discovery process for scaffolds related to this compound. ijfmr.comnih.gov
Research Applications of 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine As a Key Chemical Building Block
Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive and modifiable sites on (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine renders it a significant intermediate in the construction of more elaborate molecular architectures. Its primary amine group serves as a nucleophile, enabling reactions such as alkylation, acylation, and reductive amination, while the pyridine (B92270) ring can undergo various aromatic substitution reactions.
Precursor for Pharmaceutical Scaffolds (e.g., Carvedilol and its analogs)
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its ability to engage in biologically relevant interactions. nih.govnih.gov The structure of this compound contains elements analogous to those used in the synthesis of well-known pharmaceuticals. For instance, the synthesis of Carvedilol, a non-selective beta/alpha-1 blocker, famously utilizes 2-(2-methoxyphenoxy)ethanamine as a key intermediate. google.comgoogle.com This related compound reacts with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form the final drug molecule.
Chemical synthesis strategies often involve the modification of established precursors to create novel analogs with improved or different pharmacological profiles. By replacing the ethylamine side chain of the Carvedilol precursor with the pyridinylmethanamine core of the title compound, medicinal chemists can access a new class of Carvedilol analogs. This modification introduces the rigid, aromatic pyridine ring, which can alter the compound's binding affinity, selectivity, and pharmacokinetic properties. Research has shown that new analogs of Carvedilol can be developed to fine-tune its activity; for example, the analog VK-II-86 was designed to inhibit store overload-induced Ca2+ release (SOICR) with minimal beta-blocking effects, highlighting the value of creating such derivatives. nih.gov
Component in the Construction of Heterocyclic Compound Libraries
The creation of diverse libraries of small molecules is fundamental to modern drug discovery and chemical biology, providing a broad chemical space for high-throughput screening. nih.gov Building blocks like this compound are highly prized for this purpose due to their multifunctional nature. The primary amine allows for facile attachment to a variety of scaffolds and reagents, while the pyridine and phenoxy rings can be further functionalized.
The pyridinylmethylamine core is a recognized structural unit in the development of ligand libraries. researchgate.net The ability to systematically modify each component of the molecule—the pyridine ring, the phenoxy substituent, and the amine—enables the generation of a large number of distinct compounds from a single precursor. Such libraries of heterocyclic compounds are then used to screen for activity against a wide range of biological targets, from enzymes to receptors, accelerating the identification of new chemical probes and potential drug leads. nih.gov
Scaffold for Novel Material Development
The unique combination of aromatic and functional groups in this compound makes it a candidate for the development of advanced materials with specific electronic, optical, or structural properties.
Incorporation into Polymeric Systems
The amine functionality of this compound allows it to be incorporated into polymer chains, either as a monomer in polymerization reactions (e.g., forming polyamides) or as a grafting agent to modify existing polymers. The incorporation of pyridine-containing moieties into polymer backbones is a known strategy for creating materials with enhanced thermal stability, fluorescence, or antimicrobial properties. mdpi.com Furthermore, pyridine-amine structures are used as ligands in catalysts for polymerization reactions, such as the nickel-catalyzed living ethylene polymerization, where the substituents on the pyridine and amine moieties can tune the molecular weight and branching of the resulting polyethylene. researchgate.net
Application in Optoelectronic or Supramolecular Materials
Compounds containing both pyridine and phenoxy groups have been investigated for their optical and electronic properties. Phenoxy derivatives of pyridine are known to exhibit fluorescence, a property that is highly dependent on the solvent and substitution patterns. iaea.org The combination of electron-donating (methoxyphenoxy) and electron-withdrawing (pyridine) characteristics within a single molecule is a common design strategy for creating π-conjugated materials used in optoelectronic devices like organic solar cells and solid-state lighting. taylorfrancis.com
In the field of supramolecular chemistry, the pyridine moiety is a versatile building block for constructing complex, self-assembling architectures through non-covalent interactions like hydrogen bonding and metal coordination. nih.gov Pyridine-amide based ligands, for example, have been extensively used to create discrete molecular assemblies with applications dependent on their specific topology. rsc.org The structure of this compound, with its hydrogen bond donor (amine) and acceptor (pyridine nitrogen, ether oxygen) sites, is well-suited for directing the formation of ordered supramolecular structures.
Utility in the Development of Chemical Probes and Research Tools
A chemical probe is a selective small molecule used to study and manipulate the function of a specific protein or biological pathway in a cellular or organismal context. mskcc.orgnih.gov The development of high-quality probes is essential for target validation in drug discovery and for fundamental biological research. pageplace.de
The pyridinylmethylamine scaffold, which forms the core of this compound, has been identified as a promising structure for the development of chemical probes. Specifically, bidentate pyridinylmethylamine derivatives have gained attention as potential reagents for targeting and modulating metal-associated amyloid-β species, which are implicated in neurodegenerative conditions like Alzheimer's disease. researchgate.net These compounds can act as metal chelators, and their ability to interact with amyloid-β aggregates makes them valuable tools for studying disease mechanisms in vitro and in living cells. The this compound structure provides a robust and tunable platform for designing such specialized research tools.
Emerging Research Frontiers and Future Prospects for 2 2 Methoxyphenoxy Pyridin 3 Yl Methanamine
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of chemical synthesis and molecular design. researchgate.netjetir.orgresearchgate.net For a molecule like (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine, these computational tools offer powerful avenues for optimizing its synthesis and designing novel derivatives with tailored properties.
Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound. schrodinger.com By systematically modifying the core structure in silico—for example, by altering the substitution pattern on the phenoxy ring or the pyridine (B92270) core—researchers can generate vast libraries of virtual compounds. ML models can then rapidly screen these libraries to identify candidates with desirable characteristics, such as enhanced binding affinity to a biological target or improved solubility. schrodinger.com This in silico screening process can significantly accelerate the discovery of new functional molecules, guiding synthetic efforts toward the most promising candidates. nih.gov
Table 1: Potential AI/ML Applications in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Algorithms predict optimal synthetic pathways. | Faster, more efficient, and sustainable synthesis. |
| Property Prediction | Models forecast physicochemical and biological properties. | Rapid identification of derivatives with desired functions. |
| De Novo Design | Generative models propose novel molecular structures. | Exploration of new chemical space for improved compounds. |
Exploration of Bioorthogonal and Click Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.govwikipedia.org The primary amine group in this compound makes it a prime candidate for exploration within these fields.
The primary amine can serve as a versatile handle for bioconjugation. nih.gov For instance, it can be modified to incorporate a bioorthogonal functional group, such as an azide (B81097) or an alkyne. acs.org Once functionalized, the molecule could be "clicked" onto a biomolecule of interest—such as a protein or a nucleic acid—that has been tagged with a complementary reactive partner. nih.gov This would allow for the precise labeling and tracking of biomolecules in their native environment.
Moreover, the primary amine itself can participate in certain bioorthogonal reactions. For example, under specific conditions, it can react with aldehydes or ketones to form Schiff bases. nih.gov While the reversibility of this reaction can be a limitation, it has been exploited in various biological contexts. The development of novel click reactions involving primary amines is an active area of research, and this compound could serve as a valuable scaffold for developing and testing such new transformations.
Table 2: Potential Bioorthogonal and Click Chemistry Reactions for this compound
| Reaction Type | Description | Potential Application |
|---|---|---|
| Amine Derivatization | Introduction of an azide or alkyne group onto the primary amine. | Subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition. |
| Schiff Base Formation | Reaction of the primary amine with an aldehyde or ketone. | Reversible labeling of biomolecules. |
| Isothiocyanate Coupling | Reaction with isothiocyanates to form stable thiourea (B124793) linkages. | Fluorescent labeling for imaging applications. |
Advanced Characterization under Non-Standard Conditions (e.g., High Pressure, Cryogenic Temperatures)
The study of molecules under non-standard conditions, such as high pressure or cryogenic temperatures, can provide fundamental insights into their structural and electronic properties. For a molecule like this compound, which possesses conformational flexibility due to the ether linkage, such studies could be particularly revealing.
High-pressure spectroscopy and crystallography can be used to investigate the molecule's response to mechanical stress. By applying pressure, it is possible to populate higher-energy conformational states that are not accessible under ambient conditions. This can provide a more complete picture of the molecule's potential energy surface and how its structure is influenced by its environment.
Cryogenic spectroscopy, on the other hand, involves cooling the sample to very low temperatures, typically below 100 K. acs.org At these temperatures, molecular motion is significantly reduced, leading to much sharper spectral features. This allows for a more detailed analysis of the molecule's vibrational and electronic structure. acs.org For example, cryogenic infrared spectroscopy could be used to resolve the subtle vibrational modes associated with different conformers of the molecule. Furthermore, techniques like matrix isolation, where the molecule is trapped in an inert gas matrix at cryogenic temperatures, can be used to study highly reactive species that would be unstable at room temperature. acs.org
Table 3: Potential Advanced Characterization Techniques for this compound
| Technique | Non-Standard Condition | Information Gained |
|---|---|---|
| High-Pressure Raman Spectroscopy | High Pressure | Changes in vibrational modes and molecular conformation under compression. |
| High-Pressure X-ray Diffraction | High Pressure | Evolution of the crystal packing and molecular structure with increasing pressure. |
| Cryogenic Infrared Spectroscopy | Cryogenic Temperatures | Sharpened vibrational bands, allowing for the identification of different conformers. |
| Cryogenic UV-Vis Spectroscopy | Cryogenic Temperatures | Fine structure in electronic transitions, providing insights into excited state properties. |
Development of Derivatization Strategies for Targeted Molecular Recognition Studies
The primary amine group of this compound is a key functional handle for derivatization, enabling the synthesis of a wide range of analogs for targeted molecular recognition studies. researchgate.netsigmaaldrich.com By chemically modifying this group, researchers can systematically alter the molecule's properties to enhance its interaction with specific targets, such as biological receptors or inorganic sensors.
A common derivatization strategy involves the acylation of the primary amine to form amides. By using a variety of acylating agents, a diverse library of amide derivatives can be generated. These derivatives can then be screened for their ability to bind to a particular target. The nature of the acyl group can be tailored to introduce new functionalities, such as fluorescent reporters for imaging applications or charged groups to improve aqueous solubility.
Another approach is the formation of ureas and thioureas through the reaction of the primary amine with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in hydrogen bonding interactions and can be used to direct the binding of the molecule to its target. Furthermore, the primary amine can be used as a point of attachment for larger molecular scaffolds, enabling the construction of more complex architectures for molecular recognition. The development of such derivatization strategies will be crucial for exploring the potential of this compound in fields such as drug discovery and chemical sensing. acs.orgmdpi.comresearchgate.net
Table 4: Potential Derivatization Reagents for the Primary Amine of this compound
| Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|
| Acyl Halides / Anhydrides | Amide | Modulation of binding affinity, attachment of reporter groups. |
| Isocyanates | Urea (B33335) | Introduction of hydrogen bond donors/acceptors for molecular recognition. |
| Isothiocyanates | Thiourea | Similar to ureas, with different electronic and steric properties. |
| Aldehydes / Ketones | Imine (Schiff Base) | Dynamic covalent chemistry, sensor development. |
Q & A
Q. What are the recommended synthetic routes for (2-(2-Methoxyphenoxy)pyridin-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A plausible approach involves nucleophilic aromatic substitution or Ullmann coupling to introduce the 2-methoxyphenoxy group to the pyridine ring. For example, highlights the use of boronic esters in Suzuki-Miyaura cross-coupling for pyridine derivatives, which could be adapted for this compound. Optimization may require varying catalysts (e.g., Pd/Cu systems) and solvents (DMSO or DMF) to improve yield . Post-functionalization of the pyridine ring with an aminomethyl group can be achieved via reductive amination (e.g., NaBHCN with formaldehyde) . Monitor reaction progress using LC-MS and TLC, and purify via column chromatography (silica gel, CHCl/MeOH gradients).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). For crystallographic validation, employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement ( ). Assign proton environments via H NMR in DMSO-d: expect aromatic signals between δ 6.8–8.2 ppm and methoxy protons at δ ~3.8 ppm. Compare with analogs in and for spectral benchmarking .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound in CNS receptor studies?
- Methodological Answer : Discrepancies may arise from receptor subtype selectivity or assay conditions. For example, and describe structurally related compounds with 2-methoxyphenoxy groups showing affinity for 5-HT and β-adrenergic receptors. Use competitive binding assays (e.g., radioligand displacement with H-8-OH-DPAT for 5-HT) under standardized buffer conditions (Tris-HCl, pH 7.4, 25°C). Validate functional activity via cAMP accumulation assays in HEK293 cells expressing target receptors . Cross-reference with SAR studies in to identify critical substituents affecting potency .
Q. How can computational modeling guide the optimization of this compound’s metabolic stability?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict metabolic hotspots (e.g., O-demethylation of the methoxy group). Use docking simulations (AutoDock Vina) with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify vulnerable regions. demonstrates the utility of boron-containing analogs for improving stability; consider introducing steric hindrance (e.g., methyl groups) near the methoxy moiety . Validate predictions via in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and quantify metabolites using LC-QTOF-MS .
Q. What analytical techniques are suitable for studying its solid-state stability under accelerated conditions?
- Methodological Answer : Conduct stress testing (40°C/75% RH for 4 weeks) and monitor degradation via polarized light microscopy (PLM) and powder X-ray diffraction (PXRD). Use dynamic vapor sorption (DVS) to assess hygroscopicity. For polymorph screening, employ solvent-mediated crystallization (ethanol/water) and analyze forms via Raman spectroscopy. outlines safety protocols for handling degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
